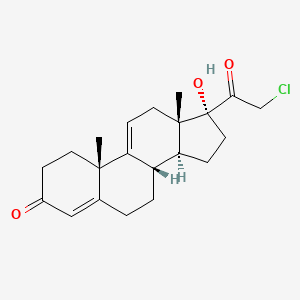

21-Desacetoxy-21-Chloro Anecortave

Beschreibung

21-Desacetoxy-21-Chloro Anecortave (CAS 75868-48-3) is a synthetic pregnane derivative with the molecular formula C₂₁H₂₇ClO₃ and a molecular weight of 362.89 g/mol . Structurally, it is characterized by a chloro group at the 21-position and the absence of an acetoxy group, distinguishing it from related corticosteroids like anecortave acetate (AL-3789). Its IUPAC name is (8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,10,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one . The compound is primarily used in biochemical research for synthesizing pregnane derivatives and studying antiangiogenic properties .

Eigenschaften

Molekularformel |

C21H27ClO3 |

|---|---|

Molekulargewicht |

362.9 g/mol |

IUPAC-Name |

(8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27ClO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

YFXBALFUWXVJMK-ONKRVSLGSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CCl)O)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CCl)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include chlorination and deacetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 21-Desacetoxy-21-Chloro Anecortave follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in batch processes, with careful monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

21-Desacetoxy-21-Chloro Anecortave has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to glucocorticoid receptors, thereby modulating the expression of genes involved in inflammation and immune response. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Anecortave Acetate (AL-3789)

Anecortave Desacetate (AL-4940)

Dexamethasone-21-Acetate

- Molecular Formula : C₂₄H₃₁FO₆ (MW: 434.50 g/mol) .

- Key Features : Contains a fluorine atom and methyl group at C16, enhancing glucocorticoid receptor affinity.

- Functional Contrast: Unlike 21-Desacetoxy-21-Chloro Anecortave, dexamethasone derivatives are primarily anti-inflammatory and immunosuppressive, with minimal direct angiostatic activity .

11-Deoxycortisol 21-Acetate

- Molecular Formula : C₂₃H₃₂O₅ (MW: 388.50 g/mol) .

- Key Features : Retains a hydroxyl group at C17 and an acetoxy group at C21.

- Functional Contrast : Primarily used in cortisol biosynthesis studies, lacking the angiostatic modifications seen in anecortave derivatives .

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Chloro Substitution : The 21-chloro group in 21-Desacetoxy-21-Chloro Anecortave may enhance metabolic stability compared to acetoxy-containing analogs, as chloro groups are less prone to enzymatic hydrolysis .

- Angiostatic Activity : Anecortave acetate’s superior efficacy over AL-4940 suggests that 21-substituent polarity (acetoxy > chloro > desacetate) correlates with tissue penetration and receptor binding .

- Solubility and Delivery : The absence of an acetoxy group in 21-Desacetoxy-21-Chloro Anecortave could reduce aqueous solubility, necessitating alternative delivery methods (e.g., sustained-release devices) akin to those tested for AL-3789 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.